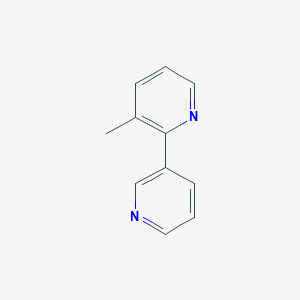

3-Methyl-2,3'-bipyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10N2 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

3-methyl-2-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-7-13-11(9)10-5-3-6-12-8-10/h2-8H,1H3 |

InChI-Schlüssel |

CUFOFERURLMOCG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2,3 Bipyridine and Its Regioisomers

Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Synthesis

Cross-coupling reactions catalyzed by transition metals, particularly palladium, have revolutionized the formation of carbon-carbon bonds, offering powerful tools for the synthesis of complex biaryl systems, including methylated bipyridines.

Suzuki-Miyaura Coupling Protocols for Methylated Bipyridines

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used method for constructing bipyridine frameworks. nih.govnih.gov The stability and low toxicity of the boronic acid and ester reagents make this an attractive approach. nih.gov For the synthesis of methylated bipyridines, a common strategy involves the coupling of a pyridylboronic acid with a halopyridine.

Key to a successful Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. Palladium complexes with electron-rich, bulky phosphine (B1218219) ligands are often effective. For instance, the coupling of 3-pyridylboronic acid with 2-chloropyridine (B119429) has been achieved in excellent yield using a combination of Pd2(dba)3 and tricyclohexylphosphine (B42057) (PCy3) with potassium phosphate (B84403) as the base. rsc.org While specific examples for 3-Methyl-2,3'-bipyridine are not extensively detailed in readily available literature, the general applicability of this method suggests its potential. A plausible route would involve the coupling of 2-halo-3-methylpyridine with 3-pyridylboronic acid or 3-pyridylboronic acid with a 2-halopyridine bearing a methyl group at the 3-position.

Table 1: Illustrative Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Pyridylboronic acid + 2-Chloropyridine | Pd2(dba)3 / PCy3 | K3PO4 | Dioxane/H2O | High |

Note: This table is illustrative of the general conditions for Suzuki-Miyaura coupling for bipyridine synthesis and does not represent a specific synthesis of this compound.

Stille Coupling Reactions for Substituted Bipyridine Scaffolds

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides or triflates, catalyzed by palladium complexes. mdpi.com This method is often successful where Suzuki-Miyaura couplings may fail; however, the toxicity of organotin compounds is a significant drawback. mdpi.com Stille-type cross-coupling has been effectively used to prepare a variety of 2,2'-bipyridines. mdpi.com

The synthesis of substituted bipyridines via Stille coupling typically involves the reaction of a stannylated pyridine (B92270) with a halopyridine. For instance, various 2,2'-bipyridines have been synthesized by reacting stannylated pyridines with bromopyridines in the presence of PdCl2(PPh3)2. mdpi.com To synthesize this compound, one could envision the coupling of 2-stannyl-3-methylpyridine with a 3-halopyridine or 3-stannylpyridine with a 2-halo-3-methylpyridine. The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity.

Table 2: Representative Stille Coupling for Bipyridine Synthesis

| Stannane | Halide | Catalyst | Additives | Yield (%) |

|---|---|---|---|---|

| 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / P(c-hex)3 | CuI, CsF | - |

Note: This table represents general conditions for Stille coupling for bipyridine synthesis and does not detail a specific synthesis of this compound.

Negishi Coupling Approaches for this compound Derivatives

The Negishi coupling, which pairs an organozinc compound with an organic halide or triflate, is a powerful and versatile method for C-C bond formation. wikipedia.orgorganic-chemistry.org It is particularly noted for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org This methodology has been successfully applied to the synthesis of various bipyridines, including methylated derivatives. orgsyn.orgacs.org

The synthesis of unsymmetrical bipyridines, such as 2,3'-bipyridines, can be achieved through Negishi coupling. orgsyn.orgorgsyn.org Halides at the 3-position of the pyridine ring are known to participate in these coupling reactions, albeit with lower reactivity compared to 2-halopyridines. orgsyn.orgorgsyn.org This differential reactivity allows for selective coupling at the 2-halo position in di-substituted pyridines. orgsyn.orgorgsyn.org For the synthesis of this compound, a viable route would be the coupling of a 3-methyl-2-pyridylzinc halide with a 3-halopyridine or a 3-pyridylzinc halide with a 2-halo-3-methylpyridine.

Table 3: Negishi Coupling for the Synthesis of Methylated Bipyridines

| Organozinc Reagent | Halide Partner | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Methyl-2-pyridylzinc bromide | 2-Bromopyridine (B144113) | Pd(PPh3)4 | THF | 94 |

| 4-Methyl-2-pyridylzinc bromide | 2-Bromopyridine | Pd(PPh3)4 | THF | - |

Data sourced from a procedure for the synthesis of 5-Methyl-2,2'-bipyridine, illustrating the utility of the Negishi coupling for related structures. lookchem.com

Palladium-Catalyzed Direct C-H Arylation and Decarboxylative/Desulfonylative Coupling

More recent advancements in cross-coupling chemistry have focused on the direct functionalization of C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional methods that require pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation allows for the coupling of a C-H bond in one aromatic ring with a halide on another. This has been applied to the synthesis of 2-(fluorinated aryl)pyridines from fluoroarenes and 2-chloropyridine derivatives. chemrxiv.orgchemrxiv.org While specific application to this compound is not widely reported, the direct arylation of 3-methylpyridine (B133936) at the 2-position with a 3-halopyridine represents a potential synthetic route.

Decarboxylative cross-coupling is another modern strategy that utilizes carboxylic acids as readily available and stable coupling partners, releasing CO2 as the only byproduct. rsc.org This method has been employed for the synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. researchgate.net The synthesis of this compound could potentially be achieved through the decarboxylative coupling of 3-methylpicolinic acid with a 3-halopyridine, or picolinic acid with a 3-halo-2-methylpyridine.

Homocoupling Reactions in the Synthesis of Symmetrical Bipyridines

Homocoupling reactions provide a direct route to symmetrical biaryl compounds, including bipyridines, through the coupling of two identical aryl halide molecules.

Ullmann Coupling and its Mechanistic Variants

The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides at elevated temperatures to produce symmetrical biaryls. organic-chemistry.orgmdpi.com While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions. The reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br > Cl. chem-station.com

The synthesis of symmetrical bipyridines can be achieved through the Ullmann homocoupling of a halopyridine. For instance, the homocoupling of 2-bromopyridine can yield 2,2'-bipyridine (B1663995). While this method is primarily for symmetrical products, it is a foundational technique in biaryl synthesis. nih.gov More recent protocols have utilized palladium and nickel catalysts, which can facilitate the reaction under less stringent conditions. rsc.org For example, a nickel-catalyzed reductive coupling of 2-halopyridines has been shown to be a facile method for preparing 2,2'-bipyridines without the need for external ligands. acs.org

Mechanistically, the Ullmann reaction is thought to proceed through the formation of an organocopper intermediate, followed by oxidative addition of a second aryl halide and subsequent reductive elimination to form the biaryl product. chem-station.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Pyridylboronic acid |

| 2-Chloropyridine |

| Pd2(dba)3 |

| Tricyclohexylphosphine |

| Potassium phosphate |

| 3-Pyridineboronic pinacol (B44631) ester |

| 2-Stannylpyridines |

| Bromopyridines |

| Cyclopalladated ferrocenylimine |

| P(c-hex)3 |

| Copper(I) iodide |

| Cesium fluoride |

| PdCl2(PPh3)2 |

| 5-Methyl-2-pyridylzinc bromide |

| 2-Bromopyridine |

| Pd(PPh3)4 |

| Tetrahydrofuran |

| 4-Methyl-2-pyridylzinc bromide |

| 6-Methyl-2-pyridylzinc bromide |

| 3-Methylpicolinic acid |

| Picolinic acid |

| 2,2'-Bipyridine |

Wurtz-Type Reactions and Grignard Reagent Homocoupling

Classical methods for the formation of biaryl compounds, such as Wurtz-type reactions and Grignard reagent homocoupling, have been adapted for the synthesis of bipyridines. These methods typically involve the reductive coupling of halo-pyridines.

Wurtz-Type Reactions: The Wurtz reaction and its aryl variant, the Wurtz-Fittig reaction, utilize alkali metals, most commonly sodium, to facilitate the coupling of two organic halides. mdpi.com In the context of this compound synthesis, this would ideally involve the cross-coupling of a 2-halo-3-methylpyridine and a 3-halopyridine. However, a significant challenge in cross-Wurtz reactions is the lack of selectivity, which often leads to a mixture of three products: the desired asymmetric bipyridine (this compound) and the two symmetric homocoupled byproducts (3,3'-Dimethyl-2,2'-bipyridine and 3,3'-bipyridine). This lack of selectivity significantly reduces the yield of the target molecule and complicates purification.

The reaction proceeds through a proposed radical or organoalkali intermediate. The harsh reaction conditions and the difficulty in controlling regioselectivity have limited the widespread application of Wurtz-type reactions for the synthesis of unsymmetrical bipyridines like this compound.

Grignard Reagent Homocoupling: Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are highly versatile intermediates in organic synthesis. mnstate.edu While typically used for nucleophilic addition and cross-coupling reactions, they can also undergo homocoupling in the presence of certain catalysts or oxidizing agents to form symmetrical biaryls. For the synthesis of symmetrical bipyridines, the homocoupling of a pyridyl Grignard reagent can be an effective strategy. For instance, the homocoupling of 3-methyl-2-pyridylmagnesium halide could theoretically yield 3,3'-Dimethyl-2,2'-bipyridine.

However, for the synthesis of the unsymmetrical this compound, a cross-coupling approach is necessary. This would involve the reaction of a 3-methyl-2-pyridyl Grignard reagent with a 3-halopyridine, typically catalyzed by a transition metal such as nickel or palladium. While more controlled than the Wurtz reaction, challenges such as homocoupling of the Grignard reagent and the formation of other byproducts can still affect the yield and purity of the desired product. The preparation and reactivity of pyridyl Grignard reagents, particularly those with substituents, are well-documented, providing a foundation for their application in bipyridine synthesis. researchgate.netresearchgate.net

| Reaction Type | Reactants | Potential Products | Challenges |

| Wurtz Cross-Coupling | 2-halo-3-methylpyridine + 3-halopyridine + Na | This compound, 3,3'-Dimethyl-2,2'-bipyridine, 3,3'-bipyridine | Low regioselectivity, formation of multiple products, harsh conditions. |

| Grignard Cross-Coupling | 3-methyl-2-pyridylmagnesium halide + 3-halopyridine | This compound | Homocoupling of Grignard reagent, catalyst-dependent side reactions. |

Transition-Metal-Free and Electrochemical Synthesis Pathways for Bipyridine Cores

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Transition-metal-free and electrochemical approaches offer promising alternatives to traditional metal-catalyzed reactions for the synthesis of bipyridines.

Transition-Metal-Free Synthesis: Transition-metal-free C-H activation and arylation reactions have emerged as powerful tools for the construction of biaryl linkages. researchgate.net These methods often utilize strong bases or radical initiators to facilitate the coupling of two different aromatic systems. For the synthesis of this compound, a potential pathway could involve the direct C-H arylation of 3-methylpyridine with a 3-halopyridine under transition-metal-free conditions. These reactions can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr) or radical pathways. The regioselectivity of such reactions is a critical aspect and is often directed by the electronic properties of the substrates and the reaction conditions. While offering an attractive alternative, the development of highly regioselective and efficient transition-metal-free methods for the synthesis of specific bipyridine isomers like this compound is an ongoing area of research.

Electrochemical Synthesis: Electrochemical methods provide a unique approach to organic synthesis by using electricity to drive chemical reactions. mdpi.com These methods can often be performed under mild conditions and can offer high selectivity. The electrochemical synthesis of bipyridines can be achieved through the reductive coupling of halopyridines. mdpi.com In this process, an electric current is used to reduce the halopyridine at the cathode, generating a reactive intermediate that can then couple to form the bipyridine. For the synthesis of this compound, a cross-coupling approach involving the co-electrolysis of a 2-halo-3-methylpyridine and a 3-halopyridine could be envisioned. The success of such a reaction would depend on controlling the relative reduction potentials of the two starting materials to favor the desired cross-coupling over homocoupling. While still a developing area, electrochemical synthesis holds significant promise for the clean and efficient production of bipyridine cores.

| Method | Principle | Potential Application for this compound | Advantages |

| Transition-Metal-Free C-H Arylation | Direct coupling of a C-H bond with an aryl halide | C-H arylation of 3-methylpyridine with a 3-halopyridine | Avoids toxic and expensive metal catalysts. |

| Electrochemical Reductive Coupling | Use of electricity to drive the coupling of halo-aromatics | Co-electrolysis of 2-halo-3-methylpyridine and 3-halopyridine | Mild conditions, high potential for selectivity, environmentally friendly. |

Regioselective Functionalization and Advanced Building Block Synthesis for this compound

The ability to selectively introduce functional groups onto the bipyridine scaffold is crucial for tuning its properties and for its application in various fields. Regioselective functionalization and the synthesis of advanced building blocks are therefore key aspects of bipyridine chemistry.

Regioselective Functionalization: The regioselective functionalization of a pre-formed this compound core can be challenging due to the presence of two pyridine rings with different electronic properties and multiple potential reaction sites. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity in the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the nitrogen atoms of the pyridine rings can act as directing groups, guiding metallating agents to the adjacent ortho positions. Subsequent reaction with various electrophiles can then introduce a wide range of functional groups. However, the presence of the methyl group and the interplay of electronic effects between the two rings will influence the site of metalation, requiring careful optimization of reaction conditions to achieve the desired regioselectivity. Other C-H functionalization strategies, such as those catalyzed by transition metals, can also be employed, with the regioselectivity being governed by the catalyst and directing groups. rsc.orgclaremont.edu

Advanced Building Block Synthesis: An alternative and often more efficient approach to constructing complex bipyridine derivatives is through the synthesis of functionalized pyridine building blocks that are then coupled together. This strategy allows for the precise placement of functional groups prior to the formation of the bipyridine core. For the synthesis of functionalized this compound derivatives, one could synthesize a functionalized 2-halo-3-methylpyridine and a functionalized 3-pyridyl precursor, such as a boronic acid or an organotin reagent.

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide, is a particularly powerful and widely used method for the synthesis of biaryls, including bipyridines. researchgate.netorgsyn.orgdergipark.org.tr The synthesis of 3-pyridylboronic acid and its derivatives is well-established, making them readily available building blocks. orgsyn.orgdergipark.org.tr By coupling a suitably functionalized 3-pyridylboronic acid with a functionalized 2-halo-3-methylpyridine, a wide range of this compound derivatives can be accessed with high regioselectivity and functional group tolerance. The synthesis of functionalized 2-halo-3-methylpyridines can be achieved through various methods, including halogenation of 3-methylpyridine or by building the pyridine ring from acyclic precursors.

| Strategy | Description | Example for this compound | Key Advantage |

| Regioselective Functionalization | Introduction of functional groups onto the pre-formed bipyridine scaffold. | Directed ortho-metalation of this compound followed by reaction with an electrophile. | Allows for late-stage modification of the core structure. |

| Advanced Building Block Synthesis | Coupling of pre-functionalized pyridine precursors. | Suzuki-Miyaura coupling of a functionalized 2-halo-3-methylpyridine with a functionalized 3-pyridylboronic acid. | High regioselectivity and control over the placement of functional groups. |

Coordination Chemistry and Ligand Properties of 3 Methyl 2,3 Bipyridine in Metal Complexation

Chelation Dynamics and Ligand Exchange Processes in 3-Methyl-2,3'-bipyridine Coordination Compounds.Information regarding the kinetic aspects of this compound complexes, such as chelation dynamics or ligand exchange rates, is not available in the scientific literature.

Due to the absence of specific research on this compound, no data tables or a list of compound names can be generated as requested.

Catalytic Applications and Advanced Materials Incorporating 3 Methyl 2,3 Bipyridine

Role of 3-Methyl-2,3'-bipyridine in Homogeneous Catalysis

There is a lack of specific studies detailing the role of this compound in homogeneous catalysis. However, the general utility of bipyridine derivatives as ligands in transition-metal catalysis is well-established. mdpi.com These ligands are prized for their ability to form stable complexes with a wide range of metals, influencing the metal center's electronic properties and steric environment. mdpi.com The introduction of a methyl group, as in this compound, would be expected to introduce specific electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which could modulate the redox potential of the metal catalyst. Sterically, its position at the 3-position could influence the geometry of the resulting complex and the accessibility of substrates to the catalytic center.

For context, various ruthenium complexes incorporating the parent 2,2'-bipyridine (B1663995) ligand have been successfully employed as catalysts in reactions like the Belousov-Zhabotinsky oscillating chemical reaction. nih.gov The stability and electronic tunability of such complexes are key to their catalytic activity. nih.gov While analogous applications for this compound have not been reported, its structural similarity suggests potential, though its asymmetric nature and different coordination geometry would likely lead to distinct catalytic behavior.

Heterogeneous Catalytic Systems Utilizing this compound Ligands

Specific examples of heterogeneous catalysts built from this compound are not documented in current research. The development of heterogeneous catalysts often involves immobilizing active homogeneous complexes onto solid supports to facilitate catalyst recovery and reuse. nih.gov Common supports include polymers, silica-based materials, and metal-organic frameworks (MOFs). nih.goviastate.edu

Bipyridine ligands are frequently incorporated into these supports. For instance, 2,2'-bipyridine has been integrated into the framework of organosilica nanotubes. nih.govrsc.org These nanotubes, when metalated with iridium precursors, form highly active and robust molecular heterogeneous catalysts for C-H activation reactions, such as C-H oxidation and borylation. nih.govrsc.org The nanotube structure helps to isolate the active sites, preventing aggregation and deactivation, while allowing for efficient transport of reactants and products. nih.gov The reusability of such catalysts is a significant advantage over their homogeneous counterparts. nih.gov

Similarly, bipyridine units have been used as linkers in MOFs to create single-site solid catalysts. iastate.edu The porous and crystalline nature of MOFs allows for the precise arrangement of catalytic centers. iastate.edu Engineering the bipyridine linker, for example by adding methyl groups as seen in m-6,6´-Me2bpy-MOF-PdCl2, has been shown to dramatically enhance catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to non-functionalized linkers. iastate.edu Although these examples use other bipyridine isomers, they demonstrate a powerful strategy where a ligand like this compound could potentially be employed to create novel heterogeneous catalysts with unique stereoelectronic properties.

| Catalyst System | Reaction | Key Performance Metric | Value |

|---|---|---|---|

| Homogeneous Iridium Complex | Benzene Borylation | Turnover Number (TON) | 54 |

| Ir(cod)-BPy0.3-NT (Heterogeneous) | Benzene Borylation | Turnover Number (TON) after 10 cycles | ~900 |

| Ir(cod)-BPy0.3-NT (Heterogeneous) | Benzene Borylation | Performance vs. Homogeneous | 16x higher TON |

Photoredox Catalysis and Photosensitization with this compound Complexes

The application of this compound in photoredox catalysis has not been specifically reported. This field of catalysis is dominated by transition metal complexes, particularly those of ruthenium and iridium, with polypyridyl ligands like 2,2'-bipyridine. acs.orgresearchgate.net These complexes, typified by tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), can absorb visible light to reach a long-lived excited state. acs.orgwikipedia.org This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) processes with organic substrates, thereby initiating radical-based chemical transformations under mild conditions. acs.orgacs.org

The photophysical and redox properties of these photosensitizers can be finely tuned by modifying the bipyridine ligands. nih.gov While the effect of a 3-methyl substituent on a 2,3'-bipyridine (B14897) ligand in this context is unknown, it would be expected to alter the energy levels of the complex's molecular orbitals, thereby influencing its absorption spectrum, excited-state lifetime, and redox potentials.

There are no reports on the use of this compound complexes for water oxidation catalysis. Research into molecular water oxidation catalysts (WOCs) is a critical component of artificial photosynthesis. Many of the most effective mononuclear WOCs are ruthenium complexes featuring polypyridyl ligands. mdpi.com A prominent example is the family of catalysts based on the [Ru(bda)L₂] scaffold, where H₂bda is 2,2'-bipyridine-6,6'-dicarboxylic acid. nih.govacs.org

The design of these catalysts focuses on tuning the ligand environment to stabilize the high oxidation states of ruthenium required for the O-O bond formation step and to modulate the redox potentials to lower the overpotential of the reaction. rsc.org The electronic properties of the ancillary ligands are crucial; electron-donating groups tend to accelerate catalytic rates but can decrease catalyst stability, whereas electron-withdrawing groups often enhance stability and turnover numbers at the cost of slower rates. researchgate.net The specific coordination geometry and electronic influence of this compound would need to be experimentally determined to assess its potential in this application.

While there is no experimental work on this compound for dinitrogen (N₂) reduction, a significant theoretical study has explored a molecular system for N₂ reduction mediated by its parent compound, 2,3'-bipyridine. nsf.govnih.govfigshare.com This computational work proposes a catalytic cycle for the tetraboration of N₂ using a diborane(4) (B1213185) reagent. nsf.govnih.gov

In this proposed system, the 2,3'-bipyridine acts as an "anchor ligand," creating a pocket that captures a dinitrogen molecule and binds two Me₂B-BMe₂ molecules. nsf.gov The key step involves the cleavage of a B-B bond, which leads to a transient, electron-rich boron species that can activate the strong N≡N triple bond of the complexed dinitrogen. nsf.govnih.gov A subsequent boryl transfer sequence completes the reductive addition of the diborane (B8814927) to the N₂ molecule and regenerates the bipyridine catalyst. nsf.gov The theoretical study indicates that this catalytic cycle is energetically feasible and highly exothermic, suggesting a strong thermodynamic driving force for the reaction. nsf.govnih.gov

The introduction of a methyl group at the 3-position of the 2,3'-bipyridine ligand would likely impact this theoretical cycle. Sterically, it could alter the shape and accessibility of the binding pocket, potentially affecting N₂ capture and the approach of the diborane reagent. Electronically, its weak donating character could influence the stability of the intermediate complexes and the energetics of the B-B bond cleavage.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| Energy Span | The overall energy barrier for the catalytic cycle. | 23 |

| Reaction Enthalpy | The overall energy change of the reaction, indicating it is highly favorable. | -80.5 (exothermic) |

Supramolecular Architectures and Self-Assembly Processes with this compound

There are no specific literature examples of supramolecular architectures or self-assembly processes involving this compound. However, bipyridines are quintessential building blocks in supramolecular chemistry due to their ability to act as rigid or semi-rigid linkers (ligands) that connect metal ions (nodes) in a predictable fashion. acs.org

The geometry of the final self-assembled structure is dictated by the coordination preference of the metal ion and the angle between the donor sites of the bipyridine ligand. For example, linear ligands like 4,4'-bipyridine (B149096) are commonly used with metal centers that prefer square-planar or octahedral geometries to form discrete two-dimensional structures like molecular squares or three-dimensional coordination polymers. acs.orgacs.org The use of bent bipyridine ligands or combinations of different linkers can lead to more complex architectures like rhomboids, prisms, and cages. acs.org The asymmetric nature and unique bite angle of this compound could, in principle, be exploited to create novel, less symmetric supramolecular structures that are inaccessible with more common bipyridine isomers.

Optoelectronic Materials and Organic Electronics Incorporating this compound Units

The use of this compound in optoelectronic materials or organic electronics has not been reported. This area of materials science heavily utilizes transition metal complexes with π-conjugated ligands, including bipyridines, for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. researchgate.netnih.gov

Iridium(III) and Ruthenium(II) complexes with 2,2'-bipyridine derivatives are particularly important as phosphorescent emitters in OLEDs. rsc.orgutexas.edu The high spin-orbit coupling of the heavy metal facilitates emission from triplet excited states, leading to high internal quantum efficiencies. The emission color and photophysical properties of these complexes can be tuned by modifying the bipyridine and other ancillary ligands. rsc.org Phenyl substitution on the bipyridine ring, for instance, has been studied to control the emission properties of iridium(III) emitters. rsc.org While the specific properties that would arise from incorporating a this compound ligand are unknown, it would certainly alter the electronic structure and, consequently, the photophysical and charge-transport properties of the resulting metal complex.

Advanced Spectroscopic and Computational Investigations of 3 Methyl 2,3 Bipyridine Systems

Spectroscopic Methodologies for Elucidating Structure and Electronic Properties.

Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic characteristics of 3-methyl-2,3'-bipyridine systems. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic arrangement, bonding, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound and its complexes in solution. ¹H NMR, in particular, is instrumental in identifying the binding modes of the ligand to a metal center. rsc.orgsemanticscholar.orgresearchgate.net The chemical shifts of the pyridine (B92270) ring protons are highly sensitive to the coordination environment. Upon complexation, significant changes in the chemical shifts of the aromatic protons are observed, indicating a de-shielding effect due to the coordination to a metal ion. researchgate.net

In paramagnetic complexes of methyl-substituted bipyridines, the study of isotropic shifts in ¹H NMR spectra provides valuable insight into the spin transfer mechanisms between the metal ion and the ligand. cdnsciencepub.comcdnsciencepub.com These isotropic shifts, which are the sum of contact and pseudocontact (dipolar) shifts, can be determined by subtracting the diamagnetic ligand shifts from the observed shifts in the paramagnetic complex. cdnsciencepub.com For instance, in nickel(II) and cobalt(II) complexes with unsymmetrically substituted bipyridines, multiple resonance peaks for a particular proton can be observed, indicating the presence of different stereoisomers in solution. cdnsciencepub.com The analysis of these shifts helps in understanding the distribution of unpaired electron spin density across the ligand framework.

Table 1: Representative ¹H NMR Data for Bipyridine Ligands and Complexes

| Compound/Complex Type | Proton | Typical Chemical Shift Range (ppm) | Observations |

|---|---|---|---|

| Free Bipyridine Ligand | Aromatic | 7.0 - 9.0 | Sharp, well-resolved signals. |

| Diamagnetic Complex | Aromatic | 7.5 - 9.5 | Downfield shift upon coordination. |

| Paramagnetic Complex | Aromatic | -60 to -45 | Broad signals with large isotropic shifts. cdnsciencepub.com |

| Free Bipyridine Ligand | Methyl | 2.0 - 2.5 | Singlet signal. |

| Diamagnetic Complex | Methyl | 2.2 - 2.8 | Slight downfield shift. |

| Paramagnetic Complex | Methyl | Varies | Can show significant isotropic shifts. |

Note: This table provides illustrative data based on general findings for bipyridine systems and may not represent the exact values for this compound.

Infrared (IR) spectroscopy is employed to probe the vibrational modes of this compound and its derivatives. The coordination of the bipyridine ligand to a metal center is typically confirmed by shifts in the ν(C=N) stretching frequency in the IR spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectra of bipyridine complexes are generally characterized by two main types of transitions: ligand-centered (LC) π→π* transitions and metal-to-ligand charge transfer (MLCT) transitions. pharmatutor.orgyoutube.com The π→π* transitions, which are typically observed in the high-energy UV region, are characteristic of the aromatic system of the bipyridine ligand. mdpi.comnih.gov Upon complexation, these bands may show a slight red shift. nih.gov

The MLCT bands, which appear at longer wavelengths in the visible region, are a hallmark of transition metal complexes with π-accepting ligands like bipyridine. nih.govusc.edu These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. usc.edu The energy of the MLCT band is sensitive to the nature of the metal, the solvent, and the substituents on the bipyridine ligand. mdpi.com

Table 2: Typical Electronic Transitions in Bipyridine Complexes

| Transition Type | Wavelength Region | Description |

|---|---|---|

| π→π* | < 300 nm | Intra-ligand transition within the bipyridine framework. mdpi.com |

| MLCT | > 300 nm | Metal-to-Ligand Charge Transfer from metal d-orbitals to ligand π* orbitals. mdpi.comnih.gov |

Note: The exact wavelengths can vary depending on the specific metal center and solvent environment.

In complexes of substituted bipyridines, X-ray crystallography can reveal a distorted square-planar or octahedral geometry, depending on the coordination number of the metal. nih.govrsc.orgiucr.org The structural data obtained from X-ray diffraction, such as the bond lengths within the bipyridine ligand, can also provide evidence for the oxidation state of the ligand itself, which is particularly relevant in redox-active systems. researchgate.net The packing of molecules in the crystal lattice, governed by intermolecular interactions, is also elucidated through these studies. iucr.org

Theoretical Chemistry and Computational Modeling of this compound.

Theoretical and computational methods have become increasingly important in complementing experimental studies of this compound systems. These approaches provide a deeper understanding of their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has proven to be a robust computational tool for investigating the electronic structure and reaction mechanisms of bipyridine complexes. nih.govnih.govnih.govnist.gov DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO). iucr.org

These calculations are instrumental in assigning and interpreting experimental spectroscopic data. For example, time-dependent DFT (TD-DFT) can be used to predict the energies and characters of electronic transitions observed in UV-Vis spectra, helping to distinguish between MLCT and ligand-centered transitions. iucr.org Furthermore, DFT studies can elucidate reaction pathways and transition states for chemical processes involving this compound complexes, providing insights that are often difficult to obtain experimentally. nih.govarxiv.orgmdpi.com The electronic structure of these complexes, including the distribution of electron density and the nature of the metal-ligand bonding, can be thoroughly analyzed using DFT. nih.govnih.govmaynoothuniversity.ie

Table 3: Application of DFT in the Study of Bipyridine Systems

| DFT Application | Information Obtained |

|---|---|

| Geometry Optimization | Optimized molecular structures, bond lengths, and angles. iucr.org |

| Frequency Calculations | Predicted IR and Raman spectra. rsc.org |

| Electronic Structure Analysis | HOMO-LUMO energy gaps, molecular orbital compositions, and charge distributions. iucr.orgmaynoothuniversity.ie |

| TD-DFT | Simulated UV-Vis spectra and assignment of electronic transitions. iucr.org |

| Reaction Mechanism Studies | Energetics of reaction pathways and transition state structures. nih.govarxiv.org |

Quantum chemical calculations, including both DFT and other ab initio methods, are used to determine the energetic profiles of reactions and to quantify intermolecular interactions. nih.gov These calculations can map out potential energy surfaces for chemical reactions, identifying minima corresponding to reactants and products, as well as saddle points corresponding to transition states. researchgate.net This allows for the determination of activation barriers and reaction enthalpies.

The study of intermolecular interactions is crucial for understanding the behavior of this compound systems in the condensed phase and in supramolecular assemblies. Quantum chemical methods can be used to calculate the strength and nature of non-covalent interactions, such as π-π stacking and hydrogen bonding, which often play a key role in the crystal packing and self-assembly of these molecules. nih.gov

Computational Design and Prediction of Novel this compound Systems

The rational design of novel molecules with tailored properties has been significantly accelerated by the advent of advanced computational chemistry techniques. mit.edunih.gov For this compound systems, in silico methods allow for the exploration of a vast chemical space, enabling the prediction of electronic, structural, and biological properties prior to undertaking complex and resource-intensive synthetic efforts. biointerfaceresearch.com These computational approaches, primarily centered around Density Functional Theory (DFT) and molecular docking, provide profound insights that guide the development of new functional materials and potential therapeutic agents. mdpi.comnih.gov

At the core of modern computational materials science is the ability to predict the fundamental physicochemical properties of hypothetical molecules. DFT has emerged as a robust method for investigating the electronic structure and geometry of bipyridine analogues. mdpi.comnih.gov Through DFT calculations, researchers can perform geometry optimizations to determine the most stable three-dimensional conformation of novel this compound derivatives. iucr.org These optimized structures form the basis for predicting key electronic parameters.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors that can be accurately calculated. iucr.orgresearchgate.net The HOMO-LUMO energy gap (Eg) is a crucial parameter that influences the molecule's electronic and optical properties, chemical reactivity, and kinetic stability. iucr.org A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation, which is a desirable trait for applications in organic light-emitting diodes (OLEDs) or as photosensitizers. iucr.orgacs.org

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-vis spectra) of these novel systems. researchgate.netacs.org This allows for the prediction of how modifications to the this compound scaffold, such as the addition of various electron-donating or electron-withdrawing groups, will affect its absorption of light. acs.org These predictions are invaluable for designing molecules with specific optical characteristics.

The table below illustrates the type of data generated from DFT calculations for a series of hypothetical this compound derivatives, showing how different functional groups can modulate their electronic properties.

| Derivative ID | Substituent Group (R) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|---|

| MBP-H | -H (Unsubstituted) | -6.21 | -1.85 | 4.36 |

| MBP-NH2 | -NH2 (Amino) | -5.89 | -1.79 | 4.10 |

| MBP-OH | -OH (Hydroxy) | -6.05 | -1.82 | 4.23 |

| MBP-CN | -CN (Cyano) | -6.55 | -2.10 | 4.45 |

| MBP-NO2 | -NO2 (Nitro) | -6.78 | -2.35 | 4.43 |

Beyond materials science, computational methods are indispensable in the design of molecules for biological applications, such as drug discovery. nih.govasianpubs.org In silico techniques like molecular docking are used to predict the binding interactions between a designed ligand, such as a novel this compound derivative, and a specific biological target, typically a protein or enzyme. nih.gov This process involves generating numerous possible conformations of the ligand within the active site of the target and scoring them based on binding energy, which provides an estimate of the binding affinity. biointerfaceresearch.com A lower binding energy suggests a more stable interaction, indicating a higher potential for the compound to act as an inhibitor or modulator of the target protein. nih.gov

In addition to predicting efficacy, computational tools are used to forecast the pharmacokinetic profiles of new compounds. The prediction of ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug design. nih.govnih.gov By analyzing the structure of a designed this compound derivative, algorithms can predict its drug-like properties, such as its adherence to Lipinski's Rule of Five, which helps to assess the likelihood of a compound being orally active in humans. nih.gov This computational pre-screening helps to eliminate candidates with unfavorable pharmacokinetic profiles, saving significant time and resources. asianpubs.org

The following interactive table presents illustrative data from a hypothetical molecular docking and ADMET prediction study for a series of designed this compound ligands targeting a protein kinase.

| Ligand ID | Target Protein | Binding Affinity (kcal/mol) | Predicted Lipinski's Rule Violations |

|---|---|---|---|

| MBP-L1 | Protein Kinase A | -7.8 | 0 |

| MBP-L2 | Protein Kinase A | -8.5 | 0 |

| MBP-L3 | Protein Kinase A | -9.2 | 0 |

| MBP-L4 | Protein Kinase A | -6.9 | 1 |

| MBP-L5 | Protein Kinase A | -9.6 | 0 |

Future Research Trajectories and Emerging Applications of 3 Methyl 2,3 Bipyridine

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of bipyridine derivatives, particularly unsymmetrical ones like 3-Methyl-2,3'-bipyridine, has traditionally faced challenges such as low conversion rates and harsh reaction conditions. nih.gov Future research is intensely focused on developing synthetic methodologies that are not only high-yielding but also align with the principles of green chemistry.

A significant area of development is the refinement of metal-catalyzed cross-coupling reactions. While methods like Suzuki, Stille, and Negishi couplings are foundational, ongoing research aims to overcome their limitations, such as the toxicity of organotin reagents in Stille coupling and the catalyst inhibition caused by the coordinating bipyridine product. nih.govmdpi.com Innovations include the use of novel catalyst systems, such as Ni-catalyzed reductive couplings of halopyridines, which can proceed without external ligands and offer high yields for 2,2'-bipyridines. mdpi.com Another promising approach involves nucleophilic aromatic substitution (SNAr) reactions that utilize trimethylammonium groups as cationic leaving groups, allowing reactions to proceed under mild conditions and simplifying purification. acs.org

Mechanochemistry, or solid-state synthesis using ball milling, represents a paradigm shift towards sustainability. This solvent-free technique has been shown to produce bipyridine metal complexes rapidly and efficiently, often with complete conversion in minutes to hours, drastically reducing waste and energy consumption compared to conventional solvothermal methods. nih.gov The development of such mechanochemical routes for the synthesis of this compound itself is a key future objective.

Table 1: Comparison of Modern Synthetic Strategies for Bipyridine Derivatives

| Method | Key Features | Advantages | Challenges for this compound |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Uses NiCl₂·6H₂O without external ligands for reductive coupling of 2-halopyridines. mdpi.com | High yields, ligandless conditions, avoids catalyst inhibition by bipyridine product. mdpi.com | Adapting for selective cross-coupling of two different pyridine (B92270) precursors. |

| Trimethylammonium SNAr | Employs a cationic trimethylammonium group as a leaving group for nucleophilic substitution. acs.org | Mild reaction conditions, high functional group tolerance, simplified purification. acs.org | Synthesis of the initial trimethylaminated pyridine precursor. |

| Mechanosynthesis | Solvent-free reaction conducted in a ball mill. nih.gov | Rapid, high-yielding, environmentally friendly (low E-factor), reduces solvent waste. nih.gov | Optimization of frequency, time, and reactant ratios for this specific molecule. |

| Negishi Cross-Coupling | Couples an organozinc compound with an organic halide using a palladium catalyst. nih.govacs.org | High functional group tolerance, effective for synthesizing methyl-bipyridines. acs.org | Preparation and handling of the required organozinc reagents. |

Exploration of Novel Coordination Environments and Multifunctional Complexes

The asymmetry of this compound is a critical feature that researchers are beginning to exploit. Unlike its symmetric counterparts, its coordination to a metal center creates complexes with lower symmetry, which can profoundly influence their electronic, photophysical, and reactive properties. nih.govnih.gov Future work will focus on synthesizing and characterizing a wider range of coordination compounds with various transition metals to unlock new functionalities.

Furthermore, complexes of this compound with other metals like zinc, cadmium, and mercury are being explored as precursors for the synthesis of metal telluride nanoparticles. rsc.org The thermal decomposition of these single-source precursors provides a controlled route to nanostructured materials with potential applications in electronics and photovoltaics. The exploration of novel coordination environments will thus pave the way for materials with tailored catalytic, photoluminescent, and anticancer properties. rsc.orgnih.gov

Advanced Computational Tools for Predictive Design in this compound Chemistry

As the complexity of molecular targets increases, advanced computational tools have become indispensable for predictive design and for gaining a deeper understanding of molecular behavior. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of this effort, enabling the rational design of this compound-based complexes with desired properties. nih.gov

Computational modeling is particularly powerful for studying the excited states of coordination complexes, which is essential for designing photosensitizers and luminescent materials. nih.govresearchgate.net For example, DFT calculations can accurately model the distortions in the lowest energy triplet metal-to-ligand charge-transfer (³MLCT) excited states of ruthenium(II)-bipyridine complexes. nih.govresearchgate.net This modeling helps to understand and predict emission spectra and the lifetimes of excited states, which are critical performance metrics. By simulating how the methyl group on the this compound ligand influences the electronic structure and excited-state dynamics, researchers can screen potential candidates virtually before committing to their synthesis. arxiv.org

These predictive capabilities extend to designing catalysts and CO-releasing molecules (CORMs). nih.gov DFT can be used to calculate the HOMO-LUMO energy gap, which correlates with the molecule's reactivity, and to model reaction pathways, such as the liberation of CO from a metal complex. nih.gov By systematically modifying the ligands in silico, researchers can identify structures with optimal electronic properties for specific applications, accelerating the discovery of new functional molecules.

Table 2: Applications of Computational Tools in this compound Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Catalysis, CORMs | HOMO-LUMO gaps, reaction energetics, bond dissociation energies. nih.gov |

| Time-Dependent DFT (TD-DFT) | Photosensitizers, Luminescence | Absorption and emission spectra, excited-state energies (e.g., ³MLCT), electronic transitions. nih.govresearchgate.net |

| Franck-Condon Approximation | Spectroscopy | Vibronic sideband amplitudes in emission spectra, excited-state geometric distortions. nih.gov |

| Molecular Dynamics (MD) | Hybrid Materials | Host-guest interactions, structural stability of frameworks, diffusion of small molecules. |

Integration of this compound into Hybrid Material Architectures

A highly promising future direction is the incorporation of this compound as a building block in extended, multifunctional solid-state materials. This includes its use as a ligand or linker in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and other organic-inorganic hybrid materials. mdpi.comrsc.org

MOFs are porous crystalline materials built from metal ions or clusters linked by organic ligands. wikipedia.org The inclusion of functionalized bipyridine ligands like this compound is a powerful strategy for modulating the topology, porosity, and chemical functionality of the framework. mdpi.com The methyl groups can act as pendants that decorate the pores, creating specific steric constraints that can influence the selective adsorption of guest molecules. mdpi.com Furthermore, the bipyridine unit can introduce photophysical properties, such as luminescence, which can be harnessed for chemical sensing applications. researchgate.netacs.org For example, the luminescence of a MOF can be quenched or enhanced upon interaction with specific analytes, forming the basis of a highly sensitive sensor.

Another advanced application involves encapsulating photoactive complexes within the pores of a MOF. researchgate.net Confining a ruthenium-bipyridine complex within a MOF has been shown to extend the lifetime of its excited state by restricting deactivating molecular motions. researchgate.net Integrating this compound into such host-guest systems could lead to more robust and efficient materials for solar energy conversion and photocatalysis. The development of these hybrid architectures represents a key step towards creating "smart" materials with precisely engineered properties for applications in gas storage, separation, catalysis, and sensing. wikipedia.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Methyl-2,3'-bipyridine, and what challenges are associated with its preparation?

- Methodological Answer : Synthesis of this compound may involve cross-coupling reactions or organometallic approaches, as seen in analogous bipyridine derivatives. Challenges include low yields, harsh reaction conditions (e.g., high temperatures), and the need for toxic reagents. For example, 6,6'-dimethyl-2,2'-bipyridine synthesis historically required organometallic reagents like Grignard or organolithium compounds, which are difficult to handle . Substitution patterns (e.g., methyl groups at non-symmetric positions) can further complicate regioselectivity, necessitating advanced purification techniques (e.g., column chromatography or recrystallization).

Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns and ligand purity (e.g., distinguishing 2,3'- vs. 2,2'-bipyridine isomers) .

- UV-Vis Spectroscopy : For analyzing electronic transitions in metal complexes (e.g., metal-to-ligand charge transfer bands in Ru or Fe complexes) .

- X-ray Crystallography : To resolve steric effects of the methyl group on coordination geometry .

- EPR Spectroscopy : For paramagnetic complexes (e.g., Nb or Ta complexes) to assess oxidation states .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, related bipyridines (e.g., 2,3'-bipyridine) require precautions against inhalation, skin contact, and ingestion. Use fume hoods, gloves, and lab coats. Emergency procedures include fresh air exposure for inhalation and water rinsing for skin contact .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence the electronic properties and stability of its transition metal complexes compared to unsubstituted bipyridines?

- Methodological Answer : The methyl group acts as an electron-donating substituent, increasing electron density at the metal center and stabilizing low oxidation states. This can enhance catalytic activity in redox reactions (e.g., CO₂ reduction) . Steric hindrance from the methyl group may also slow ligand substitution kinetics, as seen in bulky bipyridine ligands stabilizing intermediates in CO₂ reduction . Comparative studies with 2,2'-bipyridine complexes (via cyclic voltammetry or DFT calculations) are recommended to quantify these effects .

Q. What strategies can be employed to resolve contradictions in catalytic activity data when using this compound-based complexes in photochemical applications?

- Methodological Answer : Contradictions may arise from variations in:

- Ligand-to-Metal Ratios : Optimize stoichiometry via Job’s plot analysis .

- Solvent Effects : Test polar vs. non-polar solvents to assess solvatochromic shifts in UV-Vis spectra .

- Counterion Impact : Replace non-coordinating ions (e.g., PF₆⁻) with coordinating ions (e.g., Cl⁻) to modulate redox potentials .

- Photostability : Use controlled light sources (e.g., monochromatic LEDs) to minimize degradation .

Q. In designing experiments to study ligand substitution effects of this compound in coordination polymers, what parameters should be prioritized to ensure reproducibility?

- Methodological Answer : Critical parameters include:

- pH Control : Affects ligand protonation and metal-ligand binding (e.g., use buffered solutions for Fe²⁺/Fe³⁺ systems) .

- Temperature Gradients : Thermal stability studies (via TGA) can identify decomposition thresholds .

- Crystallization Conditions : Slow diffusion methods (e.g., layering solvents) improve crystal quality for structural analysis .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel metal-organic frameworks (MOFs)?

- Methodological Answer :

- DFT Calculations : Model ligand-metal binding energies and frontier molecular orbitals to predict redox behavior .

- Molecular Dynamics (MD) : Simulate ligand flexibility in MOF cavities to assess guest molecule adsorption .

- Machine Learning : Train models on existing bipyridine complex databases to predict catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.